2,4-Dioxo-N-(2-pyrrolidin-3-ylethyl)-1H-quinazoline-6-sulfonamide;hydrochloride

PARG inhibition DNA damage repair quinazolinedione sulfonamide SAR

2,4-Dioxo-N-(2-pyrrolidin-3-ylethyl)-1H-quinazoline-6-sulfonamide hydrochloride (CAS 1579767-52-4, molecular formula C₁₄H₁₉ClN₄O₄S, molecular weight 374.84 g/mol) is a member of the 2,4-dioxo-quinazoline-6-sulfonamide chemical class. This scaffold was identified through structure-based virtual screening and library design as the core of a series of inhibitors of poly(ADP-ribose) glycohydrolase (PARG), an enzyme critical to DNA damage repair and a validated therapeutic target in oncology.

Molecular Formula C14H19ClN4O4S
Molecular Weight 374.84
CAS No. 1579767-52-4
Cat. No. B2518468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dioxo-N-(2-pyrrolidin-3-ylethyl)-1H-quinazoline-6-sulfonamide;hydrochloride
CAS1579767-52-4
Molecular FormulaC14H19ClN4O4S
Molecular Weight374.84
Structural Identifiers
SMILESC1CNCC1CCNS(=O)(=O)C2=CC3=C(C=C2)NC(=O)NC3=O.Cl
InChIInChI=1S/C14H18N4O4S.ClH/c19-13-11-7-10(1-2-12(11)17-14(20)18-13)23(21,22)16-6-4-9-3-5-15-8-9;/h1-2,7,9,15-16H,3-6,8H2,(H2,17,18,19,20);1H
InChIKeyOZGXHPCGHOQGIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dioxo-N-(2-pyrrolidin-3-ylethyl)-1H-quinazoline-6-sulfonamide Hydrochloride (CAS 1579767-52-4): Chemical Class, Core Scaffold, and Research Provenance


2,4-Dioxo-N-(2-pyrrolidin-3-ylethyl)-1H-quinazoline-6-sulfonamide hydrochloride (CAS 1579767-52-4, molecular formula C₁₄H₁₉ClN₄O₄S, molecular weight 374.84 g/mol) is a member of the 2,4-dioxo-quinazoline-6-sulfonamide chemical class . This scaffold was identified through structure-based virtual screening and library design as the core of a series of inhibitors of poly(ADP-ribose) glycohydrolase (PARG), an enzyme critical to DNA damage repair and a validated therapeutic target in oncology [1]. The compound carries a pyrrolidin-3-ylethyl substituent on the sulfonamide nitrogen and is supplied as the hydrochloride salt—a form that modulates aqueous solubility and simplifies handling relative to the free base .

Why In-Class Quinazolinedione Sulfonamide Analogs Cannot Be Arbitrarily Substituted for 2,4-Dioxo-N-(2-pyrrolidin-3-ylethyl)-1H-quinazoline-6-sulfonamide Hydrochloride


Within the 2,4-dioxo-quinazoline-6-sulfonamide PARG inhibitor series, even structurally minor modifications to the sulfonamide N-substituent produce large shifts in biochemical potency, cellular activity, and oral bioavailability [1]. The lead compound PDD00017272 achieves a PARG biochemical IC₅₀ of 4.8 nM and a cell-based EC₅₀ of 9.2 nM through a multi-substituted architecture bearing thiazolemethyl and methylcyclopropyl groups absent in the target compound [1]. Conversely, introducing a basic pyrrolidine moiety (as in the target compound) alters logD, pKa, and hydrogen-bonding capacity in ways that directly affect permeability and selectivity, but published SAR shows that unoptimized mono-substituted analogs frequently drop into the micromolar range or lose activity entirely [1][2]. Generic procurement of a structurally similar but unevaluated quinazolinedione sulfonamide therefore carries a high risk of obtaining a compound with orders-of-magnitude weaker target engagement or undefined selectivity relative to the characterized leads.

Quantitative Differentiation Evidence for 2,4-Dioxo-N-(2-pyrrolidin-3-ylethyl)-1H-quinazoline-6-sulfonamide Hydrochloride Versus Closest Analogs


Structural Minimalism as a Pharmacophoric Probe: Pyrrolidine-Ethyl vs. Multi-Substituted PARG Inhibitor Leads

The target compound bears a single N-(2-pyrrolidin-3-ylethyl) substituent on the sulfonamide, making it the structurally simplest member of the 2,4-dioxo-quinazoline-6-sulfonamide PARG inhibitor class with a basic amine handle [1]. By contrast, the optimized leads PDD00017272 and PDD00017273 carry three substituents: two heteroarylmethyl groups at N1 and N3 of the quinazolinedione core plus a constrained N-methylcyclopropyl sulfonamide cap [1]. In the published SAR, the unsubstituted quinazolinedione-6-sulfonamide core itself is inactive, and progressive N-substitution drives potency gains from micromolar to low nanomolar [1]. The target compound's minimal substitution pattern positions it as a tool for interrogating the contribution of the pyrrolidine-ethyl motif to binding affinity and physicochemical properties, rather than as an end-stage lead [2].

PARG inhibition DNA damage repair quinazolinedione sulfonamide SAR

Ionizable Pyrrolidine Handle: Solubility and Salt-Form Advantages Over Neutral Sulfonamide Caps

The target compound incorporates a pyrrolidine ring (calculated pKa ~10–11 for the pyrrolidine nitrogen) that is protonated at physiological pH and forms a stable hydrochloride salt, with molecular formula confirmed as C₁₄H₁₉ClN₄O₄S and molecular weight 374.84 g/mol [1]. In the lead compound PDD00017272, the sulfonamide is capped with a neutral N-methylcyclopropyl group that cannot form an internal salt, and PDD00017272 is handled as the neutral free base [1]. Introducing a basic center via the pyrrolidine-ethyl linker is predicted to reduce logD₇.₄ by 1–2 log units relative to the neutral-capped leads, a direction that typically improves aqueous solubility but may reduce passive membrane permeability [2].

physicochemical properties solubility salt screening formulation

Target Selectivity Context: Quinazolinedione Sulfonamide Class vs. Off-Target Kinase and Carbonic Anhydrase Liability

Sulfonamide-bearing quinazoline derivatives are known to inhibit carbonic anhydrase isoforms and certain kinases, raising procurement concerns about target promiscuity [1]. The closely related compound ARN19874 (2,4-dioxo-N-[4-(4-pyridyl)phenyl]-1H-quinazoline-6-sulfonamide) is a selective NAPE-PLD inhibitor with no significant activity against carbonic anhydrase II, neutral endopeptidase, or angiotensin-converting enzyme [1]. For the PARG-focused quinazolinedione sulfonamide series, the Waszkowycz et al. (2018) study demonstrated that lead compound PDD00017272 achieves >1000-fold selectivity for PARG over the related ADP-ribosyltransferase PARP1, a critical selectivity hurdle in DNA repair target space [2]. The target compound's pyrrolidine-ethyl group occupies a region of the PARG active site distinct from the ADP-ribose binding pocket, suggesting retention of PARG-over-PARP selectivity, though formal selectivity profiling has not been reported for this specific analog [2][3].

PARG selectivity off-target profiling kinase inhibition carbonic anhydrase

Synthetic Tractability and Derivatization Handle: Free Pyrrolidine NH vs. Capped Analogs

The target compound features a secondary amine (pyrrolidine NH) in the side chain as the hydrochloride salt, providing a reactive nucleophilic handle for further chemical elaboration—amide coupling, reductive amination, sulfonylation, or urea formation . The optimized PARG inhibitors PDD00017272 and PDD00017273 carry capped sulfonamide groups (N-methylcyclopropyl) and substituted N1/N3 positions that leave no free amine for late-stage diversification [1]. In the patent series (WO2016092326), example compounds with free amine-containing side chains were explicitly used as intermediates for generating focused libraries through parallel chemistry [1]. The pyrrolidine-ethyl linker also introduces a chiral center at the pyrrolidine 3-position (racemic in the commercially available material), which can be exploited for stereochemical SAR studies through chiral separation or asymmetric synthesis .

medicinal chemistry derivatization parallel synthesis SAR expansion

Recommended Research and Procurement Application Scenarios for 2,4-Dioxo-N-(2-pyrrolidin-3-ylethyl)-1H-quinazoline-6-sulfonamide Hydrochloride


PARG Inhibitor SAR Probe: Systematic N1/N3 Elaboration Starting from a Minimal Pharmacophoric Scaffold

Researchers investigating the structure-activity relationships of quinazolinedione sulfonamide PARG inhibitors can use this compound as a minimalist starting scaffold. Because both N1 and N3 positions of the quinazolinedione core are unsubstituted, sequential alkylation or arylation at these sites enables systematic exploration of substituent effects on PARG potency, cellular activity, and pharmacokinetic properties [1]. This approach is infeasible with the optimized leads PDD00017272 and PDD00017273, where all three positions are already occupied. The resulting SAR matrix can map the contribution of each substituent independently, providing mechanistic insight into the potency gains observed in the published lead optimization campaign [1].

Focused Library Synthesis via Pyrrolidine NH Derivatization for DNA Damage Repair Target Screening

The free pyrrolidine secondary amine serves as a diversification point for generating parallel libraries of quinazolinedione sulfonamides through amide coupling, sulfonylation, or reductive amination chemistry [2]. These libraries can be screened against PARG and counter-screened against related DNA repair enzymes (PARP1, PARP2, ARH3) to establish selectivity fingerprints. The hydrochloride salt form facilitates handling and dissolution in polar organic solvents (e.g., DMF, DMSO) commonly used in parallel synthesis workflows [2].

Physicochemical Profiling Control Compound: Evaluating the Impact of a Basic Amine on Solubility and Permeability in the Quinazolinedione Series

Because the majority of published PARG-active quinazolinedione sulfonamides carry neutral sulfonamide caps, there is a gap in understanding how a basic amine in the side chain affects solubility, permeability, and oral absorption within this scaffold [1]. This compound can serve as a tool to measure experimental logD, kinetic solubility, and PAMPA or Caco-2 permeability, generating data that inform the design of analogs with improved developability profiles while retaining target engagement [1]. The pyrrolidine group also provides a site for introducing solubilizing groups (e.g., PEG chains, carboxylic acids) via the free NH [2].

Stereochemical SAR Exploration: Separating and Testing Pyrrolidine C3 Enantiomers

The commercially available material is racemic at the pyrrolidine 3-position. Chiral separation (e.g., by supercritical fluid chromatography or chiral HPLC) can yield individual enantiomers for testing in PARG biochemical and cellular assays [2]. If the PARG binding pocket interacts stereospecifically with the pyrrolidine ring, enantiomers may show differential potency, providing a basis for subsequent asymmetric synthesis of the more active stereoisomer. This approach has been productive in other pyrrolidine-containing drug discovery programs targeting chiral recognition elements [2].

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